7-Bromo-5-iodo-2-(trifluoromethyl)-1,3-benzoxazole
Description
7-Bromo-5-iodo-2-(trifluoromethyl)-1,3-benzoxazole (CAS RN: 1980075-28-2) is a halogenated benzoxazole derivative with the molecular formula C₈H₂BrF₃INO and a molecular weight of 391.91 g/mol . The compound features a benzoxazole core substituted with bromine (position 7), iodine (position 5), and a trifluoromethyl group (position 2). Its structural uniqueness lies in the combination of heavy halogens (Br, I) and the electron-withdrawing trifluoromethyl group, which influence its electronic properties and reactivity. Classified as an organofluorine heterocyclic compound, it is primarily used in research and development, particularly in pharmaceutical and materials science applications .
Properties
Molecular Formula |
C8H2BrF3INO |
|---|---|
Molecular Weight |
391.91 g/mol |
IUPAC Name |
7-bromo-5-iodo-2-(trifluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H2BrF3INO/c9-4-1-3(13)2-5-6(4)15-7(14-5)8(10,11)12/h1-2H |
InChI Key |
DPQXLTQUXNOYHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1N=C(O2)C(F)(F)F)Br)I |
Origin of Product |
United States |
Biological Activity
7-Bromo-5-iodo-2-(trifluoromethyl)-1,3-benzoxazole is a heterocyclic compound belonging to the benzoxazole family, which has garnered attention for its diverse biological activities. This compound exhibits potential in various pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of halogen atoms (bromine and iodine) and a trifluoromethyl group significantly influences its chemical reactivity and biological activity.
The biological activity of 7-Bromo-5-iodo-2-(trifluoromethyl)-1,3-benzoxazole can be attributed to several mechanisms:
- Target Interactions : This compound interacts with various biomolecules, including enzymes and receptors, which modulates their activity. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with intracellular targets.
- Biochemical Pathways : It is known to influence multiple biochemical pathways, potentially affecting cell signaling, gene expression, and cellular metabolism.
Biological Activities
The following table summarizes the key biological activities associated with 7-Bromo-5-iodo-2-(trifluoromethyl)-1,3-benzoxazole:
Case Studies
Recent studies have highlighted the effectiveness of 7-Bromo-5-iodo-2-(trifluoromethyl)-1,3-benzoxazole in various applications:
- Anticancer Activity : In a study assessing the antiproliferative effects against MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) cell lines, the compound exhibited significant inhibition with IC50 values in the micromolar range. This suggests its potential as a lead compound for developing anticancer agents .
- Antimicrobial Effects : Research demonstrated that this compound showed promising results against both Gram-positive and Gram-negative bacteria. In particular, it was more effective than standard antibiotics at certain concentrations .
- Anti-inflammatory Properties : In animal models of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines, indicating its potential therapeutic use in inflammatory diseases.
Comparison with Similar Compounds
The unique structure of 7-Bromo-5-iodo-2-(trifluoromethyl)-1,3-benzoxazole sets it apart from other benzoxazole derivatives. Here’s a comparison table:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 7-Bromo-5-iodo-2-(trifluoromethyl)-1,3-benzoxazole | Contains both bromine and iodine; trifluoromethyl group enhances lipophilicity | Broad-spectrum antimicrobial and anticancer activity |
| 5-Bromo-1,3-benzoxazole | Lacks iodine; no trifluoromethyl group | Limited antimicrobial activity |
| 7-Iodo-1,3-benzoxazole | Contains iodine; no bromine | Moderate anticancer activity |
Comparison with Similar Compounds
Comparison with Benzoxazole Derivatives
Key distinctions include:
- Substituents : Compound 6k has a triazole-thione group linked to the benzoxazole, a 3-bromophenyl substituent, and a methylphenyl group, whereas the target compound features iodine, bromine, and trifluoromethyl groups directly on the benzoxazole ring .
- Spectral Properties : Compound 6k exhibits IR peaks for NH (3364 cm⁻¹) and C=S (1248 cm⁻¹), absent in the target compound due to differing functional groups. Its ¹H-NMR spectrum also shows aromatic proton multiplicity (δ 6.99–8.00 ppm) and a triazole proton (δ 9.00 ppm) .
| Property | 7-Bromo-5-iodo-2-(trifluoromethyl)-1,3-benzoxazole | Compound 6k |
|---|---|---|
| Molecular Formula | C₈H₂BrF₃INO | C₂₂H₁₅BrN₄OS |
| Molecular Weight (g/mol) | 391.91 | 464 |
| Key Substituents | Br (C7), I (C5), CF₃ (C2) | Triazole-thione, 3-bromophenyl |
| Functional Groups | Halogens, CF₃ | NH, C=S, CH₃ |
Comparison with Indazole Derivatives
Indazole analogs such as 7-Bromo-5-(trifluoromethyl)-1H-indazole (CAS RN: 1374258-43-1, similarity score: 0.88) share trifluoromethyl and bromine substituents but differ in heterocyclic core :
- Heterocycle : Indazoles contain two adjacent nitrogen atoms in a bicyclic structure, whereas benzoxazoles have oxygen and nitrogen in a fused ring. This difference impacts electronic properties and binding affinity in biological systems.
- Substituent Positions : The indazole derivatives in have bromine and trifluoromethyl groups at varying positions (e.g., C3, C4, C6), which may alter metabolic stability compared to the target compound’s C5 iodine and C7 bromine .
Comparison with Thiadiazine Dioxide Derivatives
3-Bromo-7-fluoro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS RN: 2100839-77-6) represents a structurally distinct heterocycle with a thiadiazine dioxide core. Key differences include:
- Core Structure : The thiadiazine dioxide ring incorporates sulfur and two nitrogens, creating a sulfone-rich environment absent in benzoxazoles.
- Substituents : This compound has bromine, fluorine, and hydroxyl groups, contrasting with the iodine and trifluoromethyl groups in the target compound. Such differences influence solubility and reactivity .
Key Research Findings and Implications
- Reactivity : The iodine substituent in the target compound may enhance its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to bromine-only analogs, offering pathways for further functionalization .
- Biological Relevance : While benzoxazoles are explored for antimicrobial and anticancer activity, indazoles (e.g., ) are often prioritized in kinase inhibitor development. The target compound’s halogen-rich structure could position it as a candidate for targeted therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
